2-[1-(4-fluorophenyl)-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
The compound 2-[1-(4-fluorophenyl)-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide is a complex organic molecule featuring multiple functional groups, including fluorophenyl, methoxyphenyl, and imidazolidinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-fluorophenyl)-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinone core, followed by the introduction of the fluorophenyl and methoxyphenyl groups through nucleophilic substitution reactions. The final step involves the acylation of the imidazolidinone ring to form the acetamide derivative. Reaction conditions often include the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-fluorophenyl)-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide: can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the imidazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like LiAlH4 for reduction, and electrophiles such as bromine (Br2) for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[1-(4-fluorophenyl)-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[1-(4-fluorophenyl)-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl groups can enhance its binding affinity to these targets, while the imidazolidinone ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 1-(4-fluorophenyl)piperazine
- Fluorine-containing imidazolidinones
- Methoxyphenyl derivatives
Uniqueness
The uniqueness of 2-[1-(4-fluorophenyl)-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of multiple fluorophenyl groups enhances its lipophilicity and binding affinity, while the methoxyphenyl group can influence its electronic properties and reactivity.
Properties
Molecular Formula |
C26H23F2N3O3S |
---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
2-[1-(4-fluorophenyl)-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C26H23F2N3O3S/c1-34-21-12-8-19(9-13-21)29-24(32)16-23-25(33)31(20-10-6-18(27)7-11-20)26(35)30(23)15-14-17-4-2-3-5-22(17)28/h2-13,23H,14-16H2,1H3,(H,29,32) |
InChI Key |
IRRBYROUHSDICS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=CC=C3F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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